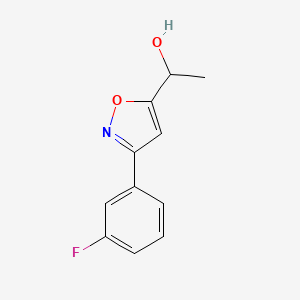

1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(3-fluorophenyl)-1,2-oxazol-5-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-7(14)11-6-10(13-15-11)8-3-2-4-9(12)5-8/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTLODQXKPDEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628554 | |

| Record name | 1-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889938-98-1 | |

| Record name | 3-(3-Fluorophenyl)-α-methyl-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889938-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Receptor Binding and Enzyme Inhibition Assays:

To determine if the metabolites retain affinity for the same molecular targets as the parent compound, competitive radioligand binding assays would be performed. These assays would quantify the binding affinity (Ki) of each metabolite for the primary target receptor or enzyme. Additionally, functional assays would assess whether the metabolite acts as an agonist, antagonist, or allosteric modulator.

Enzyme inhibition assays would be crucial to determine if the metabolites can inhibit key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. Inhibition of these enzymes could lead to drug-drug interactions.

Cellular Assays:

A variety of cell-based assays would be utilized to understand the functional consequences of metabolite-target interaction in a more biologically relevant context. These could include:

Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.

Second Messenger Assays: To quantify changes in intracellular signaling molecules like cAMP or calcium in response to metabolite exposure.

Cytotoxicity Assays: To evaluate the potential for metabolites to induce cell death. Assays measuring lactate (B86563) dehydrogenase (LDH) release, MTT reduction, or ATP levels would be employed across various cell lines to determine the concentration at which the metabolites become toxic.

High Throughput Screening:

In early-stage metabolite profiling, high-throughput screening (HTS) methodologies could be employed to rapidly assess the activity of metabolites against a broad panel of biological targets. This approach can help to identify any unexpected off-target activities that might not be predicted from the parent compound's profile.

Structure Activity Relationship Sar Investigations of 1 3 3 Fluorophenyl Isoxazol 5 Yl Ethanol Analogs

Design Principles for SAR Studies of Isoxazole (B147169) Derivatives

The design of SAR studies for isoxazole derivatives is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and it is a common scaffold in a variety of biologically active compounds. nih.gov The design principles for SAR studies of isoxazole derivatives often focus on several key areas:

Modification of Substituents on the Phenyl Ring: The phenyl group at the 3-position of the isoxazole ring is a primary target for modification. Substituents can be varied in terms of their electronic properties (electron-donating or electron-withdrawing), size (steric bulk), and position (ortho, meta, para). This allows for the exploration of how these changes affect interactions with biological targets.

Alterations to the Isoxazole Core: While the isoxazole ring itself is often kept constant to maintain the core pharmacophore, minor modifications or the introduction of substituents directly on the isoxazole ring can be explored.

Investigation of the Side Chain at the 5-Position: The 1-hydroxyethyl group at the 5-position of the isoxazole is a critical area for SAR studies. This includes examining the importance of the hydroxyl group, the stereochemistry of the chiral center, and the effect of the size and nature of the alkyl or aryl substituent attached to the carbinol carbon.

A general approach to the synthesis of such isoxazole derivatives involves the [3+2] cycloaddition reaction between a substituted alkyne and a nitrile oxide, or the reaction of a hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. These synthetic strategies provide a versatile platform for generating a library of analogs for SAR evaluation.

Influence of the Fluorophenyl Moiety on Biological Activity

The presence and position of the fluorine atom on the phenyl ring can significantly impact the biological activity of the molecule. Fluorine is a small, highly electronegative atom that can alter the electronic properties of the aromatic ring, influence metabolic stability, and participate in hydrogen bonding interactions with biological targets.

The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can have a profound effect on the compound's conformation and its ability to bind to a target. While specific comparative data for the positional isomers of 1-(3-phenylisoxazol-5-yl)ethanol is not extensively available in the public domain, studies on other classes of compounds have demonstrated the importance of fluorine's position. For instance, the biological activity of fluorinated benzoxaboroles has been shown to be dependent on the position of the fluorine substituent.

To systematically evaluate the impact of fluorine's position in the context of 1-(3-phenylisoxazol-5-yl)ethanol, a series of analogs would be synthesized and tested, as shown in the table below.

| Compound | Structure | Rationale for Investigation |

| 1-(3-(2-Fluorophenyl)isoxazol-5-yl)ethanol | To assess the effect of ortho-fluorine substitution on biological activity, which may influence the dihedral angle between the phenyl and isoxazole rings. | |

| 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol | The parent compound, serving as a reference for comparison. The meta position alters the electronic distribution and potential for hydrogen bonding. | |

| 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol | To evaluate the impact of para-fluorine substitution, which can influence electronic effects and interactions with the binding pocket. |

To further probe the SAR of the phenyl ring, the fluorine atom can be replaced with other halogens (such as chlorine or bromine) or other functional groups with varying electronic and steric properties. This helps to determine whether the observed activity is due to a specific property of fluorine (e.g., its ability to form strong hydrogen bonds) or a more general electronic or steric effect.

A representative set of analogs for such a study is presented in the following table.

| Compound | Structure | Rationale for Investigation |

| 1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanol | To investigate the effect of a larger, less electronegative halogen at the meta position. | |

| 1-(3-(3-Bromophenyl)isoxazol-5-yl)ethanol | To explore the impact of an even larger halogen, which would introduce greater steric bulk. | |

| 1-(3-(3-Methoxyphenyl)isoxazol-5-yl)ethanol | To assess the effect of an electron-donating group at the meta position. | |

| 1-(3-(3-Cyanophenyl)isoxazol-5-yl)ethanol | To evaluate the impact of a strong electron-withdrawing group. |

Impact of Substituents at the Chiral Ethanol (B145695) Center

The 1-hydroxyethyl side chain at the 5-position of the isoxazole ring contains a chiral center, which can lead to significant differences in biological activity between the two enantiomers. The nature of the substituent on the carbinol carbon also plays a crucial role.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. Therefore, the separation of the racemic mixture of this compound into its individual (R) and (S) enantiomers and the evaluation of their individual biological activities are critical steps in the SAR investigation. Chiral chromatography techniques are often employed for this separation. nih.gov

| Enantiomer | Structure | Rationale for Investigation |

| (R)-1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol | To determine the biological activity of the (R)-enantiomer. | |

| (S)-1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol | To determine the biological activity of the (S)-enantiomer and establish the eutomer. |

The determination of the absolute configuration of the more active enantiomer provides valuable insights into the three-dimensional requirements of the binding site on the biological target.

Modifying the methyl group of the ethanol side chain allows for the exploration of the steric and electronic requirements of the binding pocket in that region. A systematic variation of this substituent can provide a clearer understanding of the optimal size and electronic nature for activity.

The following table illustrates a series of analogs designed to probe these effects.

| Compound | Structure | Rationale for Investigation |

| (3-(3-Fluorophenyl)isoxazol-5-yl)methanol (B1439333) | To assess the importance of the methyl group for activity. | |

| 1-(3-(3-Fluorophenyl)isoxazol-5-yl)propan-1-ol | To evaluate the effect of increasing the alkyl chain length (ethyl group). | |

| 1-(3-(3-Fluorophenyl)isoxazol-5-yl)butan-1-ol | To further probe the tolerance for larger alkyl groups (propyl group). | |

| (3-Fluorophenyl)(3-(3-fluorophenyl)isoxazol-5-yl)methanol | To investigate the impact of a bulky and electronically different aryl substituent. |

Through the synthesis and biological evaluation of these and other carefully designed analogs, a comprehensive SAR profile for the this compound scaffold can be established. This knowledge is instrumental in guiding the development of more potent and selective therapeutic agents.

Modifications to the Isoxazole Core and Their Effect on Activity

The isoxazole ring is a critical pharmacophore in many biologically active compounds. Modifications to this core structure in analogs of this compound can significantly influence their interaction with biological targets and, consequently, their activity. Research into these modifications often involves the synthesis and evaluation of bioisosteres or the creation of fused ring systems to explore new chemical space and refine pharmacological profiles.

One common modification involves the annulation (fusion) of another ring system to the isoxazole core. For instance, the synthesis of isoxazolo[4,5-d]pyrimidines has been explored. nih.gov Depending on the substitution pattern, these fused systems can act as inhibitors of immune responses. nih.gov For example, specific isoxazolo[4,5-d]pyrimidine derivatives have been identified as universal inhibitors of the immune response, while others selectively suppress the humoral immune response. nih.gov Another approach is the fusion of a pyridine (B92270) ring to create isoxazolo[4,5-b]pyridines. beilstein-journals.org This strategy, starting from readily available 2-chloro-3-nitropyridines, allows for the introduction of various electron-withdrawing groups, leading to novel compounds whose biological activities can be systematically evaluated. beilstein-journals.org

The substitution pattern on the isoxazole ring itself, without fusion, is also a key area of SAR studies. Research on diarylisoxazoles has shown that the placement of substituents at the 3- and 5-positions of the isoxazole core is crucial for activity. nih.gov For example, in a series of pro-apoptotic antitumor agents, indol-5-yl substituted isoxazoles were found to be the most active and selective against certain human cancer cell lines. nih.gov This highlights that even when the core is maintained, altering its electronic and steric environment through different substituents can lead to significant changes in potency and selectivity. nih.gov

Furthermore, investigations into isoxazole analogs as inhibitors of the System xc- transporter have shown that while modifications at the C5 position can increase ligand affinity, creating fused isoxazolo[3,4-d] analogues resulted in little to no binding. nih.gov This suggests that for certain targets, the integrity and specific substitution pattern of the monocyclic isoxazole core are essential for interaction, and fusing a ring can be detrimental to activity. nih.gov

| Core Modification | Example System | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyridine Ring Annulation | Isoxazolo[4,5-b]pyridines | Creates novel heterocyclic systems for biological evaluation, with activity dependent on further substitutions. | beilstein-journals.org |

| Pyrimidine Ring Annulation | Isoxazolo[4,5-d]pyrimidines | Can lead to potent and selective inhibitors of immune responses. | nih.gov |

| Ring Fusion (General) | Isoxazolo[3,4-d] analogues | Resulted in a loss of inhibitory activity against the System xc- transporter, indicating the importance of the monocyclic core for this target. | nih.gov |

| Positional Isomerism of Substituents | Indolyl-substituted diarylisoxazoles | Shifting an indole (B1671886) group from the 3-position to the 5-position of the isoxazole core significantly increased antitumor activity and selectivity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comuniroma1.it This approach is instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern a compound's efficacy. nih.govtandfonline.com For isoxazole derivatives, QSAR studies have been successfully employed to develop predictive models for various biological activities, including anti-inflammatory and anticancer effects. nih.govtandfonline.comnih.gov

The fundamental goal of a QSAR model is to create an equation of the form: Activity = f(Molecular Descriptors). uniroma1.it The process involves curating a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods to build and validate a model that can predict the activity of new, untested compounds. uniroma1.it

The foundation of a robust QSAR model lies in the careful selection of molecular descriptors. These are numerical values that characterize the constitutional, physicochemical, electronic, and steric properties of a molecule. For isoxazole analogs, a diverse range of descriptors is typically calculated to capture the structural features relevant to their biological activity. These can be broadly categorized:

1D and 2D Descriptors: These are the simplest descriptors and include constitutional parameters (e.g., molecular weight, atom counts) and topological indices that describe molecular connectivity. researchgate.net

Quantum-Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and describe the electronic properties of the molecule. nih.gov Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. nih.gov Descriptors based on electronegativity can provide insight into how a molecule might interact with a biological receptor. nih.gov

3D Descriptors: These descriptors account for the three-dimensional arrangement of atoms. An important application of 3D descriptors is in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comresearchgate.net These methods place the aligned molecules in a 3D grid and calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them. mdpi.comnih.gov The values of these fields are then used as descriptors to build the QSAR model. mdpi.comresearchgate.net For instance, CoMFA/CoMSIA models on isoxazole derivatives have shown that hydrophobicity and the presence of electronegative groups at specific positions are crucial for agonistic activity. mdpi.comresearchgate.net

| Descriptor Category | Specific Examples | Information Encoded | Reference |

|---|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of N and O atoms | Basic molecular composition and size. | researchgate.net |

| Topological (2D) | Connectivity indices, Wiener index | Atom connectivity and branching. | uniroma1.it |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges | Electronic structure, reactivity, and polarity. | nih.gov |

| 3D-QSAR Fields (CoMFA) | Steric fields, Electrostatic fields | 3D shape and electronic potential surrounding the molecule. | mdpi.comresearchgate.net |

| 3D-QSAR Fields (CoMSIA) | Hydrophobic fields, H-bond donor/acceptor fields | Spatial distribution of key pharmacophoric features. | mdpi.comresearchgate.net |

The development of a predictive and reliable QSAR model is a systematic process. uniroma1.it It begins with a dataset of compounds for which the biological activity (e.g., IC₅₀ or EC₅₀) has been experimentally determined. tandfonline.com This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds it has not seen before. mdpi.comtandfonline.com

Statistical methods, such as Partial Least Squares (PLS) regression, are commonly used to establish the relationship between the selected molecular descriptors (independent variables) and biological activity (dependent variable). nih.gov The resulting model's robustness and predictive ability must be rigorously validated. uniroma1.it

Key statistical metrics for validation include:

Coefficient of Determination (r²): This measures how well the model fits the training set data. A value close to 1.0 indicates a strong fit. mdpi.comresearchgate.net

Leave-One-Out Cross-Validated Coefficient of Determination (q²): This is a crucial internal validation metric. uniroma1.it It assesses the model's stability and predictive power by systematically removing one compound from the training set, rebuilding the model, and predicting the activity of the removed compound. A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.comnih.gov

External Validation (r²_pred): The most critical test of a QSAR model is its ability to predict the activity of the external test set compounds. The predictive r² (r²_pred) is calculated for the test set, and a high value confirms the model's utility for predicting the activity of new chemical entities. mdpi.comresearchgate.net

Successful QSAR models for isoxazole derivatives have been developed with strong statistical validation. For example, 3D-QSAR models for isoxazole-based Farnesoid X Receptor (FXR) agonists have shown high q² (0.664 - 0.706), r² (0.960 - 0.969), and r²_pred (0.866 - 0.872) values, indicating a highly predictive and robust model. mdpi.comresearchgate.net Similarly, models developed for oxazole (B20620) derivatives against Varicella zoster virus were validated with q² values of 0.87-0.9. nih.gov

| Parameter | Symbol | Description | Acceptable Value | Reference |

|---|---|---|---|---|

| Cross-Validated R-squared | q² | Measures the internal predictive ability of the model via cross-validation. | > 0.5 | mdpi.comuniroma1.it |

| Non-Cross-Validated R-squared | r² | Measures the goodness of fit for the training set data. | > 0.6 | mdpi.comresearchgate.net |

| Predictive R-squared for Test Set | r²_pred | Measures the predictive power of the model on an external test set. | > 0.6 | mdpi.comresearchgate.net |

| Optimal Number of Components | N | The number of principal components in a PLS model that gives the highest q². | Varies | nih.gov |

Computational Chemistry and Molecular Modeling of 1 3 3 Fluorophenyl Isoxazol 5 Yl Ethanol

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol, might interact with a biological target, typically a protein or enzyme.

Once a biological target is identified, molecular docking simulations can predict the most likely binding poses of this compound within the active site of the target. These simulations generate a series of possible conformations and orientations of the ligand and rank them based on a scoring function that estimates the binding affinity.

The key interactions that stabilize the ligand-protein complex can be identified as "hotspots." For a compound like this compound, these interactions would likely involve:

Hydrogen Bonding: The hydroxyl group (-OH) and the nitrogen and oxygen atoms of the isoxazole (B147169) ring are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The fluorophenyl ring can engage in hydrophobic interactions with nonpolar residues of the protein's binding pocket.

Pi-Pi Stacking: The aromatic fluorophenyl ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

A hypothetical docking study of this compound into a generic kinase active site, a common target for isoxazole-containing compounds, might reveal the interactions summarized in the table below.

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) | Aspartate, Glutamate |

| Hydrogen Bond | Isoxazole Nitrogen | Serine, Threonine |

| Hydrophobic | Fluorophenyl Ring | Leucine, Valine, Isoleucine |

| Pi-Pi Stacking | Fluorophenyl Ring | Phenylalanine, Tyrosine |

Ligand-target complementarity assesses how well the shape and chemical properties of the ligand fit the binding site of the target. This analysis is crucial for understanding the specificity and affinity of the interaction. For this compound, a successful docking simulation would demonstrate good shape complementarity, where the ligand fits snugly into the binding pocket without significant steric clashes.

Furthermore, the electrostatic potential of the ligand and the target should be complementary. The electronegative fluorine atom on the phenyl ring and the oxygen atoms in the isoxazole and hydroxyl groups create a specific electrostatic potential map for the ligand. This map would ideally complement the electrostatic environment of the target's active site, with regions of negative potential on the ligand interacting favorably with regions of positive potential on the protein, and vice versa.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more realistic assessment of the stability of the ligand-protein complex.

Following a docking study, an MD simulation would be performed on the predicted complex of this compound and its target protein. The simulation would track the atomic movements over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory would reveal:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone would be calculated to assess the stability of the complex. A low and stable RMSD for the ligand indicates that it remains bound in a consistent pose.

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues would highlight which parts of the protein are flexible and which are stabilized by the ligand binding.

Interaction Stability: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the docking study would be monitored throughout the simulation.

Quantum Mechanical (QM) Calculations for Electronic Properties

These calculations can determine a range of electronic properties, including:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Electrostatic Potential: A map of the electrostatic potential can identify the electron-rich and electron-poor regions of the molecule, which are key to its intermolecular interactions.

For (3-(3-fluorophenyl)isoxazol-5-yl)methanol (B1439333), it was observed that the dipole moment shows slight variations depending on the dielectric behavior of the solvent. nih.gov Similar QM calculations on this compound would provide precise values for these properties, aiding in the prediction of its behavior in a biological system.

| QM Property | Significance |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Electrostatic Potential | Reveals sites for electrophilic and nucleophilic attack. |

| Dipole Moment | Influences solubility and intermolecular interactions. |

Charge Distribution and Electrostatic Potential Analysis

Computational analysis of this compound provides a detailed understanding of its electronic landscape. The charge distribution and molecular electrostatic potential (MEP) are critical for predicting how the molecule interacts with its environment, particularly with biological receptors.

The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface. For this compound, MEP calculations, typically performed using Density Functional Theory (DFT) methods, would highlight distinct regions of positive, negative, and neutral potential. ingentaconnect.com The most electronegative regions, indicated by red and yellow on an MEP map, are expected to be concentrated around the oxygen and nitrogen atoms of the isoxazole ring, the oxygen of the hydroxyl group, and the highly electronegative fluorine atom on the phenyl ring. researchgate.netmdpi.com These areas represent sites that are prone to electrophilic attack and are key for forming hydrogen bonds as acceptors. researchgate.net

Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive electrostatic potential (blue region), making it a primary hydrogen bond donor site. The hydrogen atoms on the aromatic ring and the ethyl group would also show varying degrees of positive potential. Understanding this electrostatic topography is fundamental for predicting non-covalent interactions, which are crucial for the molecule's binding affinity to a protein target. The isoxazole ring itself introduces a significant negative partial charge to its region of the molecule. researchgate.net

Reactivity Predictions and Orbital Analysis

The chemical reactivity of this compound can be effectively predicted using Frontier Molecular Orbital (FMO) theory. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com

DFT calculations are employed to determine the energies and spatial distributions of these orbitals. irjweb.com For this compound, the HOMO is likely to be distributed across the electron-rich 3-fluorophenyl and isoxazole rings. The LUMO, on the other hand, would also be expected to be localized on the aromatic and heterocyclic rings, which can accept electron density. researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting molecular reactivity and stability. mdpi.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Theoretical studies on similar isoxazole derivatives have calculated these quantum chemical parameters to predict their behavior. nih.gov A hypothetical set of such parameters for the title compound is presented below.

Interactive Data Table: Predicted Quantum Chemical Reactivity Descriptors

| Parameter | Predicted Value | Significance |

| EHOMO | -6.6 eV | Electron-donating ability |

| ELUMO | -1.9 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 4.25 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.42 eV | Inverse of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 3.84 eV | Propensity to act as an electrophile |

Note: These values are hypothetical and based on typical results from DFT calculations on similar heterocyclic compounds for illustrative purposes.

Pharmacophore Modeling for Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.net For this compound, a pharmacophore model can be constructed to guide the design of new, potentially more potent analogs. nih.gov

The key pharmacophoric features of the this compound scaffold are derived from its functional groups:

Hydrogen Bond Donor (HBD): The hydroxyl (-OH) group on the ethanol (B145695) substituent is a primary hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The oxygen of the hydroxyl group, along with the nitrogen and oxygen atoms of the isoxazole ring, can act as hydrogen bond acceptors.

Aromatic Ring (AR): The 3-fluorophenyl group provides an aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions.

Hydrophobic Feature (HY): The phenyl ring and the isoxazole ring itself contribute to the molecule's hydrophobic character.

A preliminary pharmacophore model would thus consist of a specific spatial arrangement of these features. nih.gov This model can then be used to screen large chemical databases for other molecules that match these features, or to guide the modification of the original scaffold to enhance its interaction with a target receptor. The isoxazole ring is a unique pharmacophore found in many therapeutic agents. researchgate.neteurekaselect.com

Interactive Data Table: Pharmacophoric Features of this compound

| Feature | Functional Group Origin | Type of Interaction |

| Hydrogen Bond Donor | Hydroxyl (-OH) | Electrostatic |

| Hydrogen Bond Acceptor | Hydroxyl (-OH), Isoxazole (N, O) | Electrostatic |

| Aromatic Ring | 3-Fluorophenyl | π-π Stacking, Hydrophobic |

| Hydrophobic Center | Phenyl Ring, Isoxazole Ring | Van der Waals, Hydrophobic |

De Novo Design Strategies based on the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a core scaffold. frontiersin.org The this compound structure is an excellent starting point for such strategies due to the recognized utility of the isoxazole scaffold in medicinal chemistry. researchgate.netnih.govrsc.org

Computational de novo design programs can use this scaffold as a foundation to "grow" new functional groups or link fragments to create a library of novel compounds. nih.gov Strategies include:

Scaffold Decoration: The core scaffold is retained, and different substituents are systematically added or modified. For instance, the ethyl-alcohol side chain could be elongated, branched, or replaced with other functional groups (e.g., amides, esters) to explore new interactions within a binding pocket. Similarly, the substitution pattern on the phenyl ring could be altered.

Fragment Linking: The scaffold can be broken into key fragments (e.g., the fluorophenyl group and the ethanol-isoxazole moiety). These fragments can then be re-linked with different chemical spacers to optimize their spatial orientation.

Scaffold Hopping: This advanced technique involves replacing the central isoxazole ring with other bioisosteric five- or six-membered heterocyclic rings. researchgate.net The goal is to retain the key pharmacophoric features in a similar 3D arrangement but with a novel chemical core, which could lead to improved properties such as enhanced selectivity or better pharmacokinetic profiles.

These computational strategies allow for the rapid, in-silico generation and evaluation of thousands of potential drug candidates, prioritizing the most promising ones for chemical synthesis and biological testing. nih.gov

Preclinical Biological Activity of 1 3 3 Fluorophenyl Isoxazol 5 Yl Ethanol in in Vitro and in Vivo Models Mechanistic Focus

Cell-Based Assays for Mechanistic Elucidation

Typically, the investigation of a novel compound's mechanism begins with a series of in vitro cell-based assays.

High-Throughput Screening for Specific Phenotypes (Excluding cell viability/toxicity as primary endpoint)

High-throughput screening (HTS) allows for the rapid assessment of large compound libraries against specific biological targets or cellular phenotypes. nih.goveddc.sg For a compound like 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol, HTS could be employed to identify its potential effects on various cellular processes beyond simple cytotoxicity. For instance, screens could be designed to detect changes in protein expression or localization, activation of specific signaling pathways, or alterations in cell morphology. nih.gov Phenotypic screens, which measure changes in cell function or appearance, are particularly useful in the early stages of drug discovery when the specific molecular target may not be known. nih.gov

Confirmation of Target Engagement in Cellular Contexts

Once a potential target or pathway is identified, assays are conducted to confirm that the compound directly interacts with its intended molecular target within a cellular environment. nih.gov Techniques such as cellular thermal shift assays (CETSA), reporter gene assays, or immunoprecipitation-based methods can be utilized to verify target engagement. nih.gov These studies are crucial for validating that the observed biological effects are a direct result of the compound's interaction with the target protein.

Mechanistic In Vivo Studies in Animal Models

Following promising in vitro results, mechanistic studies in animal models are essential to understand a compound's biological effects in a whole-organism context.

Model Selection for Specific Biological Questions

The choice of animal model is dictated by the specific biological question being investigated. nih.gov For example, if in vitro data suggested an anti-inflammatory effect, a rodent model of inflammation, such as carrageenan-induced paw edema, might be employed. nih.gov If a compound showed potential as a kinase inhibitor for cancer, xenograft models using human cancer cell lines in immunocompromised mice would be appropriate. nih.gov

Investigation of Compound Effects on Biomarkers and Pathways

In vivo studies allow for the examination of a compound's effects on relevant biomarkers and signaling pathways. This can involve collecting tissue or blood samples to measure changes in protein levels, gene expression, or metabolite concentrations. For example, if a compound were hypothesized to target a specific kinase, researchers would assess the phosphorylation status of that kinase and its downstream substrates in treated animals. nih.gov

Histopathological and Molecular Endpoints for Mechanistic Understanding

Histopathological analysis of tissues from treated animals provides valuable information on the compound's effects at a cellular and tissue level. This can reveal changes in tissue architecture, signs of inflammation, or evidence of apoptosis or proliferation. Molecular endpoints, such as those obtained through techniques like immunohistochemistry or in situ hybridization, can further pinpoint the specific cells and pathways affected by the compound.

While the general methodologies for assessing the preclinical biological activity of a novel compound are well-established, no specific data for this compound are available in the public domain. The information presented here is based on standard practices in preclinical drug discovery for compounds containing the isoxazole (B147169) moiety.

Information regarding the preclinical biological activity of the chemical compound this compound is not available in the public domain.

Despite a comprehensive search of scientific literature and patent databases, no specific preclinical data, including in vitro or in vivo studies, mechanistic assessments, comparative analyses, or evaluations of off-target activities for this compound could be retrieved.

The initial investigation pointed towards a potential association with Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, as suggested by a broad patent document concerning pyrrolopyrimidines as CFTR enhancers. However, a detailed examination of this patent and further targeted searches did not yield any explicit mention or specific biological data for this compound.

General information exists for the broader class of isoxazole derivatives, which have been investigated for various therapeutic applications, including as anti-ulcer agents, modulators of AMPA receptors, and as having antiviral and anticancer properties. Similarly, extensive research is available on various CFTR modulators, their clinical efficacy, and potential off-target effects. nih.govnih.govnih.govnih.govicer.orgcff.orgnihr.ac.ukyoutube.commdpi.comgoogle.com However, none of these resources provide specific data directly pertaining to the preclinical biological activity of this compound.

Therefore, the requested article, with its detailed structure focusing on the preclinical biological activity of this specific compound, cannot be generated due to the absence of the necessary scientific evidence.

1 3 3 Fluorophenyl Isoxazol 5 Yl Ethanol As a Chemical Probe and Research Tool

Application in Elucidating Novel Biological Pathways

At present, there is a lack of published research detailing the specific use of 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol in the elucidation of novel biological pathways. The exploration of a compound's bioactivity typically begins with broad phenotypic screening to identify any measurable effect on a biological system. Should this compound exhibit a consistent and potent activity, it could then be employed to perturb and thus illuminate specific pathways. For instance, isoxazole-containing molecules have been investigated for their roles in various signaling cascades. However, without dedicated studies on this compound, its direct application in pathway elucidation remains theoretical.

Development of Affinity Probes and Imaging Agents Based on the Compound

The development of affinity probes and imaging agents is a crucial step in translating a bioactive compound into a tool for chemical biology. This typically involves modifying the parent compound to incorporate a reporter tag (like a fluorophore for imaging) or a reactive group for covalent binding to its biological target, often achieved through techniques like photoaffinity labeling.

While there are no specific examples of affinity probes or imaging agents derived from this compound in the current body of scientific literature, the structure of the compound lends itself to such modifications. The ethanol (B145695) side chain, for instance, could be a potential site for the attachment of a linker leading to a biotin (B1667282) tag for affinity purification or a fluorescent dye for imaging applications. The phenyl ring also offers positions for modification, although this might impact its binding affinity and selectivity.

Use in Target Validation and Deconvolution Studies

Target validation and deconvolution are critical processes in drug discovery, aiming to identify the specific molecular target of a bioactive compound. eurekaselect.com These studies often rely on the use of chemical probes. An affinity probe based on this compound could be used to isolate its binding partners from cell lysates, which can then be identified using techniques like mass spectrometry.

However, no published studies currently describe the use of this compound in target validation or deconvolution efforts. The successful application of this compound in such studies would be contingent on it possessing a defined and potent biological activity, which has not yet been reported.

Contribution to Understanding Isoxazole (B147169) Structure-Activity Landscape

The structure-activity relationship (SAR) of a class of compounds provides valuable insights into how chemical structure influences biological activity. The isoxazole ring is a well-known pharmacophore present in numerous approved drugs. mdpi.com The SAR of isoxazole derivatives is an active area of research, with studies exploring how substitutions on the isoxazole core and its appended rings affect activity against various targets. acs.org

The specific contribution of this compound to the broader isoxazole SAR landscape is currently undefined due to the absence of biological data. To establish its contribution, this compound would need to be tested in a panel of biological assays alongside a series of structurally related analogues. By comparing the activities of these compounds, researchers could deduce the importance of the 3-fluorophenyl group, the 5-ethanol substituent, and the isoxazole core for a particular biological effect. For example, studies on other isoxazole derivatives have highlighted the importance of the substitution pattern on the phenyl ring for activities such as anticancer and antimicrobial effects.

Below is a hypothetical data table illustrating how the biological activity of this compound and its analogues could be presented to contribute to SAR understanding.

| Compound | R1 | R2 | IC50 (µM) - Target X |

| This compound | 3-Fluorophenyl | -CH(OH)CH3 | - |

| Analogue 1 | Phenyl | -CH(OH)CH3 | - |

| Analogue 2 | 4-Fluorophenyl | -CH(OH)CH3 | - |

| Analogue 3 | 3-Fluorophenyl | -CH2OH | - |

| Analogue 4 | 3-Fluorophenyl | -C(O)CH3 | - |

| Data in this table is hypothetical and for illustrative purposes only, as no experimental data is currently available. |

Challenges, Limitations, and Future Research Directions

Addressing Synthetic Accessibility and Scalability for Research Purposes

A primary hurdle in the comprehensive investigation of novel chemical entities is their synthetic accessibility. For 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol, the synthesis of the core 3,5-disubstituted isoxazole (B147169) ring is a key step. The most prevalent method for constructing such a scaffold is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govbeilstein-journals.orgresearchgate.net In the context of this specific compound, this would likely involve the reaction of 3-fluorobenzonitrile (B1294923) oxide with a suitably protected propargyl alcohol derivative.

While this method is well-established, its scalability for producing the larger quantities of the compound needed for extensive preclinical research can present challenges. researchgate.net These challenges include the potential for side reactions, the need for purification of intermediates, and the cost and availability of starting materials. Alternative, more environmentally friendly, and efficient synthetic routes are continuously being explored for isoxazole synthesis, such as one-pot reactions and the use of green catalysts, which could be adapted for this compound. organic-chemistry.org

Future research in this area should focus on optimizing the existing synthetic pathways to improve yields and reduce the number of steps. The development of a robust and scalable synthesis is crucial to enable the broader scientific community to access and investigate the biological properties of this compound.

Further Refinement of Molecular Mechanisms and Off-Target Effects

Elucidating the precise molecular mechanisms of action and identifying potential off-target effects are critical for the development of any new chemical entity. The isoxazole scaffold is present in a number of approved drugs with diverse biological activities, and the 3-fluorophenyl group can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. nih.gov

The presence of the 3-fluorophenylisoxazole moiety suggests that this compound could potentially interact with a range of biological targets, including protein kinases. sigmaaldrich.cnkinaselogistics.com Kinase inhibitors are a major class of therapeutic agents, but they often suffer from a lack of selectivity, leading to off-target effects. nih.govresearchgate.net Therefore, a comprehensive profiling of this compound against a broad panel of kinases is essential to identify its primary targets and any potential off-target interactions.

Computational methods can be employed to predict potential off-target effects based on the structural similarity of the compound to known ligands of various receptors and enzymes. nih.govresearchgate.net Such in silico predictions, followed by in vitro validation, can provide a clearer picture of the compound's selectivity profile. Understanding the structure-activity relationship (SAR) of the 3-fluorophenylisoxazole core is also crucial for guiding future modifications to improve potency and selectivity. acs.org

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, the integration of various "omics" technologies is indispensable. researchgate.netcrownbio.com These technologies, including transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to the compound, revealing changes in gene expression, protein levels, and metabolic pathways. mdpi.comnih.govastrazeneca.comaspect-analytics.comahajournals.orgyoutube.com

Table 1: Application of Omics Technologies in Compound Profiling

| Omics Technology | Information Gained | Potential Application for this compound |

| Transcriptomics | Changes in gene expression patterns | Identify pathways modulated by the compound, potential mechanisms of action, and biomarkers of response. |

| Proteomics | Alterations in protein abundance and post-translational modifications | Identify direct protein targets, off-targets, and downstream signaling effects. |

| Metabolomics | Changes in the levels of small molecule metabolites | Reveal metabolic pathways affected by the compound and provide insights into its functional consequences. |

By combining these omics datasets, researchers can construct a comprehensive biological profile of this compound. nih.govnih.gov This integrated approach can help to formulate hypotheses about its mechanism of action, identify potential biomarkers for its activity, and uncover unexpected biological effects that may not be apparent from traditional targeted assays.

Exploration of Novel Preclinical Biological Applications

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. nih.govnih.govresearchgate.neticm.edu.pl The presence of the 3-fluorophenyl group may further enhance or modulate these activities.

Given the known anti-inflammatory properties of some isoxazole derivatives, it would be worthwhile to investigate the potential of this compound in preclinical models of inflammatory diseases. capes.gov.br Similarly, the neuroprotective potential of isoxazoles suggests that this compound could be explored in the context of neurodegenerative disorders. nih.gov

Furthermore, the structural similarities to known kinase inhibitors warrant the evaluation of this compound in various cancer models. nih.gov Preclinical studies in relevant cell lines and animal models will be necessary to determine the efficacy and potential therapeutic applications of this compound in these and other disease areas.

Potential for Rational Design of Next-Generation Chemical Probes

Beyond its potential as a therapeutic agent, this compound can serve as a valuable starting point for the rational design of next-generation chemical probes. capes.gov.br Chemical probes are essential tools for dissecting biological pathways and validating new drug targets.

The isoxazole scaffold has been successfully utilized in the development of photo-cross-linkers for chemoproteomic studies. cityu.edu.hkresearchgate.netbiorxiv.org By incorporating a photoreactive group and a bioorthogonal handle into the structure of this compound, it could be converted into a chemical probe. Such a probe could be used to identify the direct binding partners of the compound in a cellular context, providing invaluable information about its mechanism of action.

The development of such probes would represent a significant advancement in our ability to study the biological roles of this and related compounds, ultimately accelerating the drug discovery process.

Q & A

Q. What are the standard synthetic routes for 1-(3-(3-fluorophenyl)isoxazol-5-yl)ethanol, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step approach: (i) formation of the isoxazole core using substituted benzaldehyde derivatives and hydroxylamine under basic conditions (pH 8–9, NaOH), followed by (ii) reduction or nucleophilic addition to introduce the ethanol moiety. For example, Grignard reagents (e.g., CH3MgX, X = Cl/Br) can react with ester intermediates (e.g., ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate) to yield ketone precursors, which are subsequently reduced . Yield optimization depends on solvent choice (ethanol or THF), reaction time (monitored via TLC), and temperature control during reflux .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : 1H/13C NMR to confirm the fluorophenyl and isoxazole ring protons/carbons, with chemical shifts around δ 6.8–8.2 ppm for aromatic protons .

- X-ray Crystallography : Resolve stereochemistry and molecular packing, as demonstrated for structurally similar compounds (e.g., ethanol solvates with precise torsion angles and hydrogen-bonding networks) .

- HPLC-Purity Analysis : Ensure >95% purity using reverse-phase columns and UV detection at 254 nm .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

Solubility is evaluated in polar solvents (ethanol, DMSO) via gravimetric analysis or UV-Vis spectroscopy. Stability studies involve:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- pH-Dependent Stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity (e.g., antibacterial vs. antifungal efficacy) be resolved?

Contradictions may arise from assay conditions (e.g., microbial strain variability, concentration ranges). Mitigation strategies include:

- Dose-Response Curves : Test across a broad concentration range (0.1–100 µM).

- Standardized Protocols : Use CLSI/M07-A11 guidelines for MIC determination.

- Mechanistic Studies : Compare membrane permeability (via fluorescent probes) or target-binding affinity (SPR/ITC) to clarify mode of action .

Q. What strategies optimize regioselectivity during isoxazole ring formation to minimize byproducts?

Regioselectivity in isoxazole synthesis is influenced by:

- Electrophilic Substitution : Electron-withdrawing groups (e.g., -F) on the phenyl ring direct cyclization to the 5-position.

- Catalytic Additives : Use Cu(I) catalysts to enhance cycloaddition efficiency .

- Computational Modeling : DFT calculations predict transition-state energies for competing pathways .

Q. How do substituents on the phenyl ring (e.g., -F vs. -Cl) alter the compound’s reactivity in cross-coupling reactions?

Fluorine’s electronegativity increases the ring’s electron deficiency, reducing reactivity in Suzuki-Miyaura couplings. Comparative studies show:

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Crystallization difficulties arise from the ethanol moiety’s flexibility. Solutions include:

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to modulate polarity.

- Seeding Techniques : Introduce microcrystals to induce nucleation.

- Low-Temperature Crystallization : Slow cooling (0.5°C/min) in EtOH improves crystal quality .

Q. How can computational methods predict the compound’s metabolic pathways?

- Docking Simulations : Identify cytochrome P450 binding sites (e.g., CYP3A4) using AutoDock Vina.

- Metabolite Prediction : Software like Meteor (Lhasa Ltd.) generates plausible oxidation/hydroxylation products .

Methodological Considerations for Data Reproducibility

Q. Why do reported yields vary across studies, and how can protocols be standardized?

Yield discrepancies stem from:

- Purification Methods : Column chromatography vs. recrystallization (e.g., 70% vs. 85% recovery).

- Reagent Purity : Hydroxylamine hydrochloride (≥98%) reduces side reactions .

Standardization requires detailed reporting of solvent grades, catalyst lots, and reaction monitoring intervals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.